molecular formula C3H7Cl2N3 B035115 1H-Imidazol-4-amine dihydrochloride CAS No. 111005-19-7

1H-Imidazol-4-amine dihydrochloride

Cat. No.: B035115
CAS No.: 111005-19-7
M. Wt: 156.01 g/mol
InChI Key: DUMKPSWHQBNFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazol-4-amine dihydrochloride is a chemical compound with the molecular formula C3H7Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under basic conditions. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative condensation of ketones and amidines, using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of inert atmospheres and controlled temperatures to prevent degradation and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different substitution patterns.

    Reduction: Reduction reactions can modify the nitrogen atoms within the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

1H-Imidazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazole: The parent compound, which shares the basic five-membered ring structure.

    1H-Imidazol-2-amine: A similar compound with the amino group at a different position on the ring.

    4,5-Dichloro-1H-imidazole: A derivative with chlorine atoms attached to the ring.

Uniqueness: 1H-Imidazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other imidazole derivatives may not be as effective .

Biological Activity

1H-Imidazol-4-amine dihydrochloride is a compound belonging to the imidazole family, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and research findings.

This compound has a molecular formula of C3H5N32HClC_3H_5N_3\cdot 2HCl and a melting point of 140-145 °C. The imidazole ring structure contributes significantly to its biological activity, enabling interactions with various biological targets.

Antimicrobial Properties

Imidazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens. Studies have shown that these compounds can inhibit bacterial growth and are effective against both gram-positive and gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial effect
Candida albicansAntifungal activity

Antiviral Activity

Research indicates that imidazole derivatives can inhibit viral replication. For instance, studies have demonstrated that certain derivatives can disrupt the interaction between HIV integrase and host proteins, thereby impeding viral replication.

Virus Inhibition Percentage IC50 (µM)
HIV-150% inhibition at 10 µM<10
Influenza AModerate antiviral effect>200

The antiviral effects are attributed to the ability of these compounds to interact with critical amino acids in viral proteins, enhancing their therapeutic potential against viral infections .

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

Cancer Cell Line Effect Reference
HeLa (cervical cancer)Induction of apoptosis
MCF-7 (breast cancer)Growth inhibition

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound can act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Disruption of Protein Interactions: Particularly in viral contexts, it disrupts critical protein-protein interactions necessary for viral replication.

Case Studies

  • Antiviral Efficacy Against HIV:
    A study evaluated the efficacy of several imidazole derivatives against HIV integrase. The results showed that compounds with structural similarities to this compound demonstrated over 50% inhibition of integrase activity at concentrations below 10 µM .
  • Antimicrobial Activity Assessment:
    In a comparative study on antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited significant growth inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/ml.

Properties

IUPAC Name

1H-imidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKPSWHQBNFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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